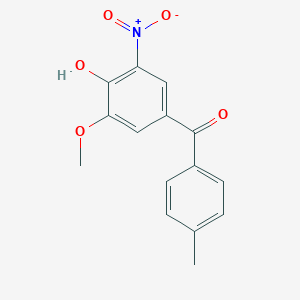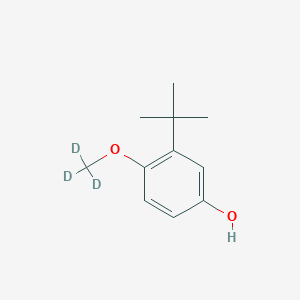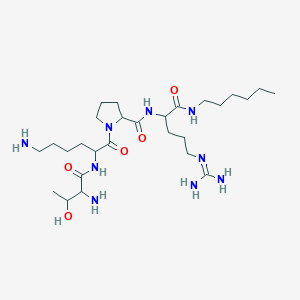
Tuftsinyl-n-hexylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuftsinyl-n-hexylamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In We will also list as many future directions for research on this compound as possible.
Mécanisme D'action
The mechanism of action of Tuftsinyl-n-hexylamide is still being studied, but it is believed to act on the immune system and the central nervous system. This compound has been found to bind to specific receptors on immune cells, leading to the activation of phagocytosis and natural killer cell activity. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Tuftsinyl-n-hexylamide has a range of biochemical and physiological effects, including immunomodulatory and neuroprotective effects. This compound has been found to stimulate phagocytosis and enhance natural killer cell activity, leading to increased immune system function. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tuftsinyl-n-hexylamide in lab experiments is its potential to modulate the immune system and the central nervous system. This compound has been found to have immunomodulatory and neuroprotective effects, which may be useful in studying diseases and conditions that affect these systems. However, one limitation of using Tuftsinyl-n-hexylamide in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for research on Tuftsinyl-n-hexylamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of Tuftsinyl-n-hexylamide and its potential applications in cancer research.
Méthodes De Synthèse
Tuftsinyl-n-hexylamide can be synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound peptide as a starting point. The hexylamide group is added to the C-terminus of the peptide chain using standard coupling methods. The resulting compound is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
Tuftsinyl-n-hexylamide has potential applications in a range of scientific research fields, including immunology, neurobiology, and cancer research. This compound has been found to have immunomodulatory effects, including stimulation of phagocytosis and enhancement of natural killer cell activity. It has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain. In cancer research, Tuftsinyl-n-hexylamide has been found to inhibit tumor growth and metastasis in animal models.
Propriétés
Numéro CAS |
144022-57-1 |
|---|---|
Nom du produit |
Tuftsinyl-n-hexylamide |
Formule moléculaire |
C27H53N9O5 |
Poids moléculaire |
583.8 g/mol |
Nom IUPAC |
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H53N9O5/c1-3-4-5-8-15-32-23(38)19(12-9-16-33-27(30)31)34-24(39)21-13-10-17-36(21)26(41)20(11-6-7-14-28)35-25(40)22(29)18(2)37/h18-22,37H,3-17,28-29H2,1-2H3,(H,32,38)(H,34,39)(H,35,40)(H4,30,31,33) |
Clé InChI |
APYIFNRNYTUMBR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
SMILES canonique |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Séquence |
XKPR |
Synonymes |
tuftsin-n-hexylamide tuftsinyl-n-hexylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
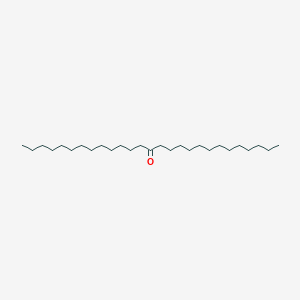
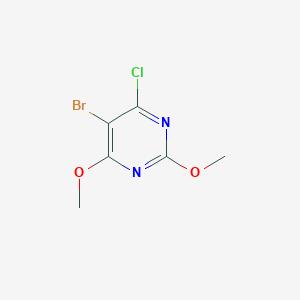
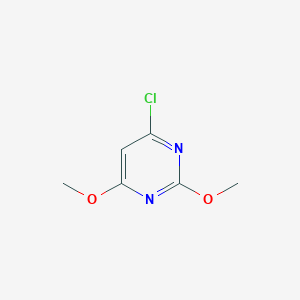
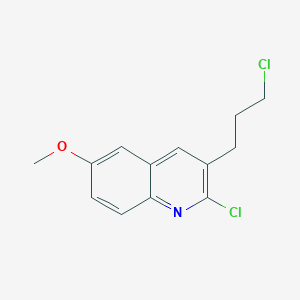
![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

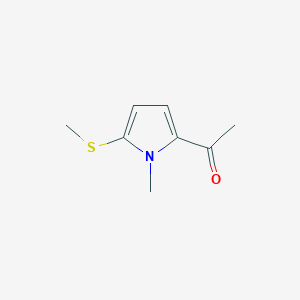
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)

